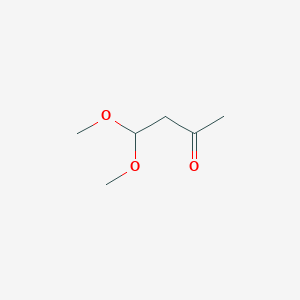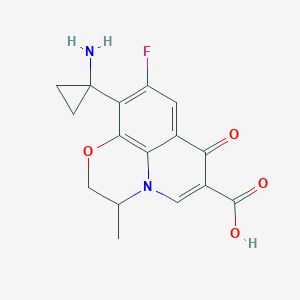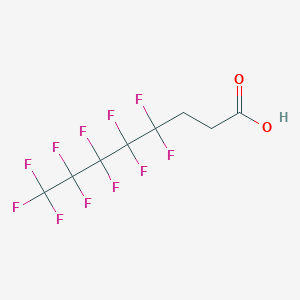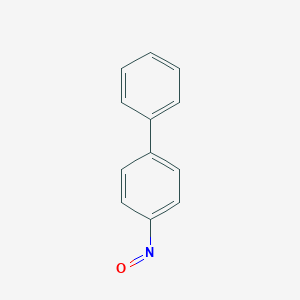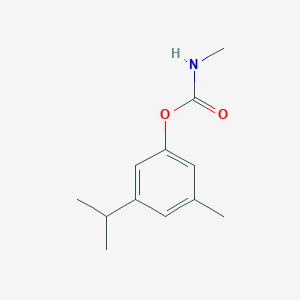
Ammonium tetrachlorocuprate(II) dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium tetrachlorocuprate(II) dihydrate, also known as Ammonium chlorocuprate(II) or Ammonium copper chloride, is a chemical compound with the linear formula (NH4)2CuCl4 · 2H2O . It has a molecular weight of 277.47 .
Synthesis Analysis
Ammonium tetrachlorocuprate(II) dihydrate can be synthesized by adding hydrochloric acid to the spent alkaline copper-ammonia solution to etch printed circuit boards or by adding ammonia to the acid-coated copper-chloride solution to etch the printed circuit boards . The dihydrate ammonium tetrachlorocuprate(II) is then isolated in the form of a crystalline precipitate at a certain temperature .Molecular Structure Analysis
The molecular structure of Ammonium tetrachlorocuprate(II) dihydrate is represented by the SMILES string [NH4+]. [NH4+].O.O.Cl [Cu–] (Cl) (Cl)Cl . The InChI key for this compound is LLMDTWKBBWCWNN-UHFFFAOYSA-L .Chemical Reactions Analysis
Ammonium tetrachlorocuprate(II) dihydrate has been used in the preparation of starch cuprate via microwave-assisted cupration of potato starch .Physical And Chemical Properties Analysis
Ammonium tetrachlorocuprate(II) dihydrate appears as a blue crystalline solid . It has a melting point of 110°C . The density of this compound is 1.993 g/cm3 . It is soluble in water, acids, and alcohol, and slightly soluble in ammonia .Applications De Recherche Scientifique
Determination of Iron Content in Steel
Ammonium tetrachlorocuprate(II) dihydrate is used in the determination of iron content in steel . This application is crucial in the metallurgical industry where the iron content in steel needs to be accurately measured for quality control.
Use in Coatings
This compound is used in the production of various coatings . The specific properties of the compound can enhance the durability and performance of the coatings.
Printing Ink Manufacturing
Ammonium tetrachlorocuprate(II) dihydrate is used in the manufacturing of printing inks . It can provide certain desirable characteristics to the ink, such as improved color and drying time.
Rubber Industry
In the rubber industry, this compound is used for various purposes . It can help in improving the overall quality and performance of rubber products.
Glass and Ceramics
Ammonium tetrachlorocuprate(II) dihydrate is used in the glass and ceramics industry . It can influence the color and other physical properties of the final product.
Leather and Cosmetics
This compound is also used in the leather industry and in the production of cosmetics . In the leather industry, it can be used in the tanning process, while in cosmetics, it can contribute to the color and texture of the products.
Preparation of Starch Cuprate
Ammonium tetrachlorocuprate(II) dihydrate has been used in the preparation of starch cuprate via microwave-assisted cupration of potato starch . This process can be used to modify the properties of starch for various applications.
Catalyst in Organic and Inorganic Reactions
Copper(II) chloride, a related compound, is used as a catalyst for organic and inorganic reactions . While not directly about Ammonium tetrachlorocuprate(II) dihydrate, this suggests potential catalytic applications for the compound as well.
Safety and Hazards
Ammonium tetrachlorocuprate(II) dihydrate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
diazanium;tetrachlorocopper(2-);dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDTWKBBWCWNN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.Cl[Cu-2](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4CuH12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10060-13-6 |
Source


|
| Record name | Ammonium tetrachlorocuprate(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What does infrared spectroscopy reveal about the ammonium ion's behavior within the crystal structure of ammonium tetrachlorocuprate(II) dihydrate?
A1: Infrared spectroscopy studies on ammonium tetrachlorocuprate(II) dihydrate, specifically focusing on the isotopically isolated NH3D+ ion, provide valuable information about the ammonium ion's behavior within the crystal lattice. The research revealed a doublet for the N—D stretching mode of NH3D+ in this compound []. This observation indicates the presence of two distinct orientations of the ammonium ion within the crystal structure, even though the ammonium ions occupy sites of S4 symmetry. Furthermore, the presence of bands associated with combination modes involving ammonium ion librations in the spectra of the undeuterated compound suggests that the ammonium ions are not freely rotating within the crystal lattice [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

